3-(1H-pyrrol-1-yl)-1H-indazole
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Overview
Description
3-(1H-pyrrol-1-yl)-1H-indazole is a heterocyclic compound that combines the structural features of both pyrrole and indazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-1-yl)-1H-indazole typically involves the formation of the pyrrole ring followed by the construction of the indazole moiety. One common method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The indazole ring can then be constructed through various cyclization reactions involving hydrazines and appropriate aldehydes or ketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrrol-1-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under mild conditions to form pyrrolinones.
Reduction: Reduction of the indazole ring can lead to the formation of indazolines.
Substitution: Both the pyrrole and indazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Pyrrolinones and other oxidized derivatives.
Reduction: Indazolines and reduced indazole derivatives.
Substitution: Various substituted pyrrole and indazole derivatives depending on the reagents used.
Scientific Research Applications
3-(1H-pyrrol-1-yl)-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent and its role in kinase inhibition.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(1H-pyrrol-1-yl)-1H-indazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The compound’s ability to form hydrogen bonds and π-π interactions likely plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings and exhibits similar biological activities.
Pyrrolo[1,2-a]pyrazine: Known for its antimicrobial and kinase inhibitory activities.
Pyrrole derivatives: Various pyrrole-containing compounds are known for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
3-(1H-pyrrol-1-yl)-1H-indazole is unique due to its combination of pyrrole and indazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new pharmacologically active compounds.
Properties
IUPAC Name |
3-pyrrol-1-yl-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-2-6-10-9(5-1)11(13-12-10)14-7-3-4-8-14/h1-8H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURSLJLBWXNMKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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